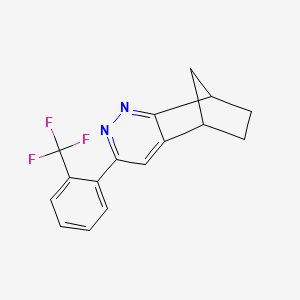
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-methanocinnoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the phenyl ring using reagents like trifluoromethyl iodide and a radical initiator . The subsequent steps involve cyclization reactions to form the tetrahydro-methanocinnoline core, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens (chlorine, bromine), nitro groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylhydrazine: Contains a trifluoromethyl group and a phenylhydrazine moiety.
Trifluoromethylindole: Features a trifluoromethyl group attached to an indole ring.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its combination of a trifluoromethylated phenyl ring and a tetrahydro-methanocinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918873-46-8 |
|---|---|
Molekularformel |
C16H13F3N2 |
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
5-[2-(trifluoromethyl)phenyl]-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2 |
InChI-Schlüssel |
ZWVDMYJHAVSNBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


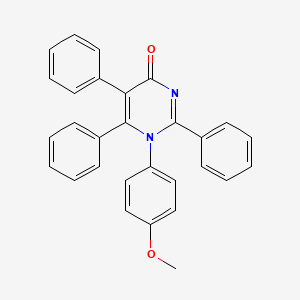
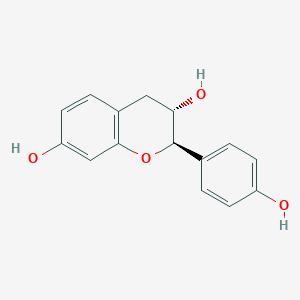

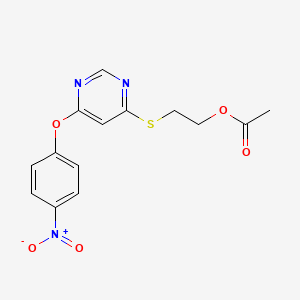
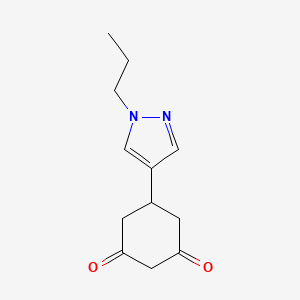
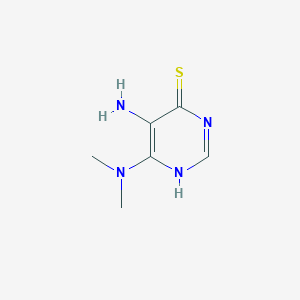

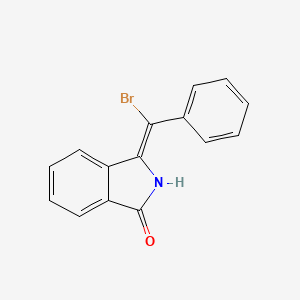
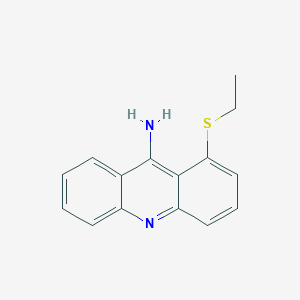
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)
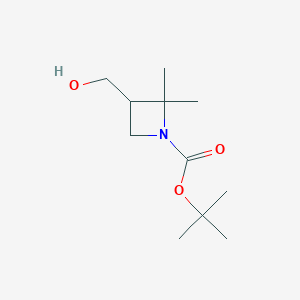


![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
